5,7-DICHLOROBENZOTHIAZOLE 5,7-DICHLOROBENZOTHIAZOLE
Brand Name: Vulcanchem
CAS No.: 939803-85-7
VCID: VC3815857
InChI: InChI=1S/C7H3Cl2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H
SMILES: C1=C(C=C(C2=C1N=CS2)Cl)Cl
Molecular Formula: C7H3Cl2NS
Molecular Weight: 204.08 g/mol

5,7-DICHLOROBENZOTHIAZOLE

CAS No.: 939803-85-7

Cat. No.: VC3815857

Molecular Formula: C7H3Cl2NS

Molecular Weight: 204.08 g/mol

* For research use only. Not for human or veterinary use.

5,7-DICHLOROBENZOTHIAZOLE - 939803-85-7

Specification

CAS No. 939803-85-7
Molecular Formula C7H3Cl2NS
Molecular Weight 204.08 g/mol
IUPAC Name 5,7-dichloro-1,3-benzothiazole
Standard InChI InChI=1S/C7H3Cl2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H
Standard InChI Key INEOEHMEKFEZHY-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1N=CS2)Cl)Cl
Canonical SMILES C1=C(C=C(C2=C1N=CS2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

5,7-Dichlorobenzothiazole is systematically named as 5,7-dichloro-1,3-benzothiazole, with the molecular formula C₇H₃Cl₂NS and a molar mass of 204.08 g/mol . The compound’s structure consists of a benzene ring fused to a thiazole ring, with chlorine atoms at positions 5 and 7 (Figure 1).

Table 1: Key Identifiers of 5,7-Dichlorobenzothiazole

PropertyValueSource
CAS Registry Number2942-23-6
Molecular Weight204.08 g/mol
Boiling Point363.2 ± 45.0 °C (predicted)
Density1.933 ± 0.06 g/cm³ (predicted)
pKa-1.99 ± 0.30 (predicted)

Spectral Characterization

Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for structural confirmation. For example, derivatives such as 2-amino-5,7-dichlorobenzothiazole (CAS: 158465-13-5) exhibit distinct 1H^1H-NMR signals for aromatic protons and amine groups, while LC-MS profiles confirm molecular ion peaks at m/z 219.09 .

Synthetic Routes and Methodologies

Chlorination of Benzothiazole Precursors

A widely adopted strategy involves the chlorination of mercaptobenzothiazole derivatives. For instance, 2-mercapto-7-chlorobenzothiazole reacts with sulfuryl chloride (SO₂Cl₂) in acetonitrile to yield 2,7-dichlorobenzothiazole with a 94% yield . This method, optimized by Wimmer et al., employs a two-step process:

  • Chlorination: Reaction of the mercapto precursor with SO₂Cl₂ at 20–25°C for 15 minutes.

  • Quenching: Addition of water to precipitate the product, followed by purification via recrystallization .

Table 2: Representative Synthesis of 5,7-Dichlorobenzothiazole Derivatives

Starting MaterialReagents/ConditionsProductYieldSource
3,4-DichloroanilineNH₄SCN, N-bromosuccinimide, ionic liquid (80–110°C)2-Amino-5,6-dichlorobenzothiazole85%
2-Mercapto-7-chlorobenzothiazoleSO₂Cl₂, H₂O, 25°C2,7-Dichlorobenzothiazole94%

Ionic Liquid-Mediated Synthesis

Recent advancements utilize acidic ionic liquids as green solvents. For example, the synthesis of 2-amino-5,6-dichlorobenzothiazole involves reacting 3,4-dichloroaniline with ammonium thiocyanate and N-bromosuccinimide in an ionic liquid (e.g., [HSO₄⁻][R]) at 80–110°C . This method enhances reaction efficiency and reduces waste generation.

Physicochemical Properties

Thermal Stability and Solubility

5,7-Dichlorobenzothiazole derivatives exhibit moderate thermal stability, with predicted boiling points exceeding 360°C . The compound’s solubility profile varies with substituents:

  • Polar solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Nonpolar solvents: Limited solubility in hexane or toluene .

Acidity and Reactivity

The electron-withdrawing chlorine atoms lower the pKa of the thiazole nitrogen, enhancing electrophilic substitution reactivity. For instance, the pKa of 2-bromo-5,7-dichlorobenzothiazole is predicted at -1.99 , facilitating nucleophilic aromatic substitutions at the 2-position.

CompoundTarget Cell LineIC₅₀ (μM)MechanismSource
B7A549 (NSCLC)2.1AKT/ERK inhibition, apoptosis
4iHOP-92 (NSCLC)3.8Tubulin polymerization arrest

Anti-Inflammatory Effects

In RAW264.7 macrophages, B7 reduces interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) secretion by 40–60% at 4 μM, suggesting anti-inflammatory synergy with its anticancer activity .

Industrial and Materials Science Applications

Polymer Additives

Chlorinated benzothiazoles serve as UV stabilizers and flame retardants in polyesters and polyamides. Their electron-deficient aromatic systems scavenge free radicals,延缓 polymer degradation .

Ionic Liquids and Catalysis

Acidic ionic liquids containing 5,7-dichlorobenzothiazole derivatives (e.g., [HSO₄⁻][R]) act as catalysts in Friedel-Crafts alkylation and esterification reactions, offering recyclability and high catalytic turnover .

Future Directions and Research Opportunities

Drug Development

Optimizing 5,7-dichlorobenzothiazole derivatives for enhanced blood-brain barrier penetration could expand their use in glioblastoma therapy.

Green Chemistry

Developing solvent-free syntheses and biocatalytic routes will align production with sustainable chemistry principles.

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